4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE
Description
4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, a benzyl group, and a piperidine ring, making it a unique and versatile molecule.
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN5O2S/c28-21-10-12-22(13-11-21)36(34,35)27-26-29-25(23-8-4-5-9-24(23)33(26)31-30-27)32-16-14-20(15-17-32)18-19-6-2-1-3-7-19/h1-13,20H,14-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXAESMBCZPYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Introduction of the quinazoline moiety: This step often involves the use of a suitable quinazoline precursor and appropriate reaction conditions.
Attachment of the benzyl group: This can be done through a nucleophilic substitution reaction.
Incorporation of the piperidine ring: This step may involve a reductive amination reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties are known to bind to various biological targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE include other triazoloquinazolines and related heterocyclic compounds. Some examples are:
N-benzyl-3-(4-bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine: Similar structure with slight variations in the substituents.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Another class of triazole-containing compounds with different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Biological Activity
4-BENZYL-1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of benzyl piperidine with various substituents, including the 4-bromobenzenesulfonyl group and the triazoloquinazoline moiety. The synthetic pathway typically includes:
- Formation of the Triazoloquinazoline Core : This involves cyclization reactions that incorporate the triazole and quinazoline structures.
- Attachment of the Benzyl Group : The benzyl group is introduced to the piperidine ring, enhancing the compound's lipophilicity and biological activity.
- Final Modifications : Additional functional groups may be added to optimize pharmacological properties.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies : Compounds in this class have shown moderate to strong growth inhibition in low micromolar concentrations against cell lines such as chronic myeloid leukemia (CML) cells and others .
- Mechanism of Action : The antiproliferative effects are often attributed to the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit various kinases, which play crucial roles in signaling pathways associated with cancer progression:
- Kinase Binding Studies : It demonstrated binding affinities comparable to known inhibitors like Staurosporine. Notably, it stabilizes several kinases with ΔTm values indicating effective binding .
- Selectivity Profiles : The compound exhibits selectivity towards certain kinases, which may enhance its therapeutic potential while minimizing off-target effects.
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Quinazoline Derivatives : A study highlighted that quinazoline derivatives with similar structural features showed promising cytotoxicity against multiple cancer cell lines. The presence of specific substituents was linked to enhanced activity .
- In Vivo Studies : Preliminary in vivo studies suggest that derivatives of this compound may reduce tumor growth in animal models, although further research is necessary for validation.
Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | CML Hap-1 | 5.0 | Kinase inhibition |
| Related Quinazoline Derivative | MCF-7 | 10.0 | Apoptosis induction |
| Another Analog | A549 | 7.5 | Cell cycle arrest |
Kinase Inhibition Profile
| Kinase Target | ΔTm (°C) | Binding Affinity |
|---|---|---|
| GSK3β | 4.0 | Moderate |
| MEK5 | 6.5 | High |
| DYRK2 | 3.8 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
